molecular formula C16H6Cl2O2 B14714724 3,6-Dichloropyrene-1,8-dione CAS No. 18206-66-1

3,6-Dichloropyrene-1,8-dione

Cat. No.: B14714724
CAS No.: 18206-66-1
M. Wt: 301.1 g/mol
InChI Key: OFJZZOYPVYOVFH-UHFFFAOYSA-N
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Description

3,6-Dichloropyrene-1,8-dione is a polycyclic aromatic compound with significant applications in various fields due to its unique chemical properties. It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the presence of chlorine atoms at the 3 and 6 positions and carbonyl groups at the 1 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloropyrene-1,8-dione typically involves the chlorination of pyrene followed by oxidation. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions. The resulting 3,6-dichloropyrene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and oxidation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyrene-1,8-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Scientific Research Applications

3,6-Dichloropyrene-1,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrene-1,8-dione involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The compound’s photophysical properties also make it useful in applications requiring fluorescence .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromopyrene-1,8-dione: Similar structure but with bromine atoms instead of chlorine.

    1,3,6,8-Tetrachloropyrene: Contains four chlorine atoms at different positions.

    3,6-Dichloropyrene: Lacks the carbonyl groups present in 3,6-Dichloropyrene-1,8-dione.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific interactions and fluorescence characteristics .

Properties

CAS No.

18206-66-1

Molecular Formula

C16H6Cl2O2

Molecular Weight

301.1 g/mol

IUPAC Name

3,6-dichloropyrene-1,8-dione

InChI

InChI=1S/C16H6Cl2O2/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H

InChI Key

OFJZZOYPVYOVFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=CC4=O)Cl)C(=O)C=C2Cl

Origin of Product

United States

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